Phenyl a-D-thiomannopyranoside
Overview
Description
Phenyl 1-Thio-α-D-mannopyranoside is a reagent in the synthesis of phenyl 4,6-O-benzylidene-1-thio-α-D-mannopyranoside by using benzylidene acetal-directed β-mannosylation.
Scientific Research Applications
Pharmacological Applications :
- Inhibition of Cyclo-oxygenase and Lipoxygenase : 1-phenyl-3-pyrazolidone, a related compound, effectively inhibits arachidonic acid metabolism in platelets and lungs, suggesting its use as a pharmacological tool (Blackwell & Flower, 1978).
- Neuroprotective, Anti-inflammatory, Antioxidant, and Antibacterial Properties : Phenylethanoid glycosides (PhGs) have shown promise in these areas, suggesting potential applications in treating various diseases (Xue & Yang, 2016).
- Potential Therapeutic Antidiabetic Agents : Novel substituted pyrazoles, including 2-(5-(1H-indol-3-yl)-3-phenyl-1H-pyrazol-1-yl)-4-(4-bromo phenyl) thiazole, show potential as potent antidiabetic agents (Sravanthi et al., 2017).
Synthetic Applications :
- Diastereoselective Synthesis : Studies have demonstrated a highly diastereoselective synthesis of beta-thiomannopyranosides using S-phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thia-alpha-D-manno (Crich & Li, 2000).
- Novel Thiomannosyl Donors : Thiomannosyl donors with a phenyl group acting as a molecular lever have been developed, significantly increasing reaction rates (Olsen et al., 2016).
- Solid-Phase Synthesis of Mannosides : Anomerically pure beta-mannosides have been synthesized in solid-phase with excellent yield and diastereoselective coupling (Crich & Smith, 2002).
Structural Studies :
- Crystallographic Analysis : The crystal structure of phenyl 2,3,4,6-tetra-O-acetyl-1-thio-α-d-mannopyranoside has been analyzed, providing insights into its molecular structure (Guo et al., 2004).
Miscellaneous Applications :
- Glycosyltransferase Regulation : Phenyl β-D-Galactopyranoside as an acceptor substrate suggests a role in the regulation of blood-group H gene-associated enzymes (Chester et al., 1976).
- Large-Scale Genomic Studies : The PhenX Toolkit, utilizing high-quality measures, aids in identifying variants associated with complex diseases and gene-gene and gene-environment interactions (Hamilton et al., 2011).
Properties
IUPAC Name |
(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5S/c13-6-8-9(14)10(15)11(16)12(17-8)18-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9-,10+,11+,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLYAISOYPJBLU-LDMBFOFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77481-62-0 | |
Record name | Phenyl α-D-thiomannopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77481-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does phenyl α-D-thiomannopyranoside interact with the H+-sucrose symporter in sugar beets?
A1: According to the research, phenyl α-D-thiomannopyranoside did not inhibit sucrose uptake by the H+-sucrose symporter in sugar beet plasma membranes []. This suggests that phenyl α-D-thiomannopyranoside does not bind to the active site of this transporter, or its binding does not lead to inhibition.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.